1-Ethynyl-1-methylcyclohexane
Overview
Description
1-Ethynyl-1-methylcyclohexane is an organic compound with the molecular formula C9H14 It is a derivative of cyclohexane, where one hydrogen atom is replaced by an ethynyl group (C≡CH) and another by a methyl group (CH3)
Preparation Methods
The synthesis of 1-Ethynyl-1-methylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 1-methylcyclohexanol with a strong base, such as sodium amide (NaNH2), followed by the addition of an ethynyl halide like ethynyl bromide. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yield .
Industrial production methods for this compound are less common, but they generally follow similar synthetic routes, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
1-Ethynyl-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the ethynyl group using catalysts such as palladium on carbon (Pd/C) can convert it into an ethyl group, resulting in 1-ethyl-1-methylcyclohexane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in saturated hydrocarbons.
Scientific Research Applications
1-Ethynyl-1-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions like cycloaddition and cross-coupling.
Biology: This compound can serve as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Mechanism of Action
The mechanism by which 1-Ethynyl-1-methylcyclohexane exerts its effects is primarily through its interactions with molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Ethynyl-1-methylcyclohexane can be compared with other substituted cyclohexanes, such as:
1-Methylcyclohexane: Lacks the ethynyl group, resulting in different chemical reactivity and physical properties.
1-Ethyl-1-methylcyclohexane: Similar structure but with an ethyl group instead of an ethynyl group, leading to different steric and electronic effects.
1-Phenyl-1-methylcyclohexane: Contains a phenyl group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its combination of the ethynyl and methyl groups, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-ethynyl-1-methylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-9(2)7-5-4-6-8-9/h1H,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGBFDBWJLOUMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595770 | |
Record name | 1-Ethynyl-1-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28509-10-6 | |
Record name | 1-Ethynyl-1-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 1-Ethynyl-1-methylcyclohexane is subjected to high temperatures?
A1: When heated to 740°C under flash vacuum pyrolysis conditions, this compound undergoes rearrangement and fragmentation, yielding toluene and benzene as the primary products. [] This suggests a possible mechanism involving the formation of a methylene carbene intermediate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.